n-Methyl-n-3-sulfobenzylaniline
Description
n-Methyl-n-3-sulfobenzylaniline is an aromatic amine derivative characterized by a methyl group and a 3-sulfobenzyl group attached to the nitrogen atom of the aniline backbone. Its molecular formula is C₁₄H₁₅NO₃S, with a molecular weight of 277.07 g/mol. The sulfonic acid (-SO₃H) group confers high polarity and water solubility, distinguishing it from non-sulfonated analogs.
Properties
CAS No. |
6387-18-4 |
|---|---|
Molecular Formula |
C14H15NO3S |
Molecular Weight |
277.34 g/mol |
IUPAC Name |
3-[(N-methylanilino)methyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H15NO3S/c1-15(13-7-3-2-4-8-13)11-12-6-5-9-14(10-12)19(16,17)18/h2-10H,11H2,1H3,(H,16,17,18) |
InChI Key |
JIYCNHGAAQDQTN-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC=CC=C2 |
Canonical SMILES |
CN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Structural Differences :
- The sulfonic acid group in this compound enhances hydrophilicity, whereas the nitro group in N-benzyl-3-nitroaniline is electron-withdrawing, directing electrophilic substitutions to meta positions .
- The methyl group in the former reduces nitrogen basicity compared to the benzyl group in the latter.
Solubility and Reactivity :
- The sulfonate group enables aqueous solubility, making this compound suitable for water-based formulations. In contrast, N-benzyl-3-nitroaniline’s nitro group favors organic-phase reactions, such as reductions to amines or diazotization .
Applications: N-Benzyl-3-nitroaniline is utilized in pharmaceutical intermediates and agrochemicals due to nitro group reactivity .
Research Findings and Limitations
- Sulfonate Reactivity : Theoretical studies suggest the sulfonic acid group in this compound could act as a leaving group in nucleophilic substitutions, though experimental data are scarce.
- Nitro Group Utility : N-Benzyl-3-nitroaniline’s nitro group has been experimentally validated in synthesizing heterocycles and bioactive molecules .
- Safety : Both compounds require careful handling; nitro compounds pose toxicity risks, while sulfonic acids may cause irritation.
Limitations:
Most data for this compound are inferred from structural analogs, whereas N-benzyl-3-nitroaniline benefits from documented synthetic applications .
Preparation Methods
Optimized Conditions Table
| Parameter | Value/Range | Impact on Reaction |
|---|---|---|
| SO₃ Ratio | 1:0.36–0.45 (substrate:SO₃) | Higher ratios risk over-sulfonation. |
| Addition Temperature | 72–78°C | Prevents crystallized byproducts. |
| Dilution H₂SO₄ Concentration | 18–28% | Ensures selective precipitation. |
Alternative Sulfonation with Chlorosulfonic Acid
A less common approach adapts chlorosulfonic acid for sulfonation, as seen in analogous sulfonamide syntheses:
Critical Analysis of Byproduct Formation
Controlling regioselectivity and disulfonation is paramount:
- Temperature Control : Exceeding 95°C during oleum addition increases disulfonated byproducts.
- Dilution Rate : Slow dilution into water minimizes impurity entrapment.
Byproduct Mitigation Strategies
- Use gradual oleum addition (1.5–2 hours) to maintain homogeneity.
- Employ post-reaction insulation (0.5–1 hour) for complete conversion.
Industrial-Scale Adaptations
Patent CN102617411A highlights scalable modifications:
- Reactor Design : Four-neck flasks with constant-pressure addition funnels ensure controlled reagent delivery.
- Solvent Recovery : Filtrate recycling reduces waste, aligning with green chemistry principles.
Comparative Method Evaluation
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Oleum Sulfonation | 98–99 | >99 | High selectivity, low waste. |
| Chlorosulfonic Acid | 80–90 | 95–98 | Versatile for lab-scale synthesis. |
Structural Confirmation
Post-synthesis characterization includes:
- ¹H/¹³C NMR : Peaks for methyl (–NCH₃), benzyl (Ar–CH₂–N), and sulfonic acid (–SO₃H) groups.
- HPLC : Quantifies purity and detects disulfonated impurities.
Q & A
Q. What are the optimal synthetic routes for n-Methyl-n-3-sulfobenzylaniline, and how do reaction conditions influence yield?
The synthesis of structurally similar compounds (e.g., N-(4-Methylbenzyl)-3-nitroaniline) involves nucleophilic substitution or condensation reactions under controlled conditions. For example, modifications to solvents (e.g., benzene or methylene chloride) and catalysts (e.g., acid/base) can significantly alter reaction kinetics and purity . A stepwise approach includes:
- Step 1 : React 3-sulfobenzyl chloride with methylamine in a polar aprotic solvent (e.g., DMF) at 60–80°C.
- Step 2 : Monitor reaction progress via TLC or HPLC, adjusting stoichiometry to minimize byproducts like unreacted amines or sulfonic acid derivatives .
- Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the target compound.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm methyl and sulfonyl group positions. For example, the methyl group adjacent to the sulfonyl moiety typically shows deshielding (~δ 2.8–3.2 ppm) .
- FT-IR : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretching) and 1150 cm⁻¹ (S=O symmetric stretching) confirm sulfonic acid derivatives .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to distinguish from isomers .
Advanced Research Questions
Q. How can contradictory spectral data for this compound derivatives be resolved?
Discrepancies in NMR or IR spectra often arise from:
- Tautomerism : For example, sulfonyl groups may exhibit resonance stabilization, altering peak splitting. Use variable-temperature NMR to assess dynamic equilibria .
- Impurity interference : Cross-validate with HPLC-MS to detect trace byproducts (e.g., unreacted 3-sulfobenzyl chloride) .
- Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts .
Q. What mechanistic insights explain the stability of this compound under acidic or basic conditions?
The sulfonyl group’s electron-withdrawing nature enhances resistance to hydrolysis. Experimental protocols to assess stability include:
- pH-dependent degradation studies : Incubate the compound in buffers (pH 1–14) at 37°C for 24–72 hours, monitoring degradation via UV-Vis or LC-MS.
- Kinetic analysis : Calculate half-life (t₁/₂) under extreme pH to model shelf-life predictions .
- Computational modeling : Use DFT calculations to map charge distribution and predict reactive sites .
Q. How can researchers design experiments to differentiate between ortho, meta, and para isomers in sulfobenzylaniline derivatives?
- X-ray crystallography : Resolve crystal structures to unambiguously assign substituent positions (e.g., meta vs. para sulfonyl groups) .
- NOESY NMR : Detect spatial proximity between methyl and sulfonyl protons to infer regiochemistry .
- Comparative reactivity : React isomers with regioselective reagents (e.g., nitrating agents) and analyze product distributions .
Data Contradiction & Validation
Q. What strategies mitigate conflicting results in synthetic yields across different labs?
- Standardized protocols : Adopt uniform reaction conditions (e.g., solvent purity, temperature control) to minimize variability .
- Interlaboratory studies : Share samples for cross-validation using shared analytical standards (e.g., certified reference materials) .
- Error analysis : Quantify uncertainties in yield calculations (e.g., via propagation of error from HPLC peak integration) .
Q. How should researchers address discrepancies in biological activity data for sulfobenzylaniline analogs?
- Dose-response normalization : Ensure consistent molar concentrations across assays to eliminate potency misinterpretations .
- Meta-analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) to identify outliers or trends .
- Target validation : Use knock-out models or competitive binding assays to confirm specificity .
Methodological Best Practices
- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of sulfonyl groups .
- Characterization : Always cross-reference spectral data with computational predictions (e.g., ChemDraw NMR simulations) .
- Data reporting : Include raw spectral files and crystallographic CIFs in supplementary materials for peer review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
